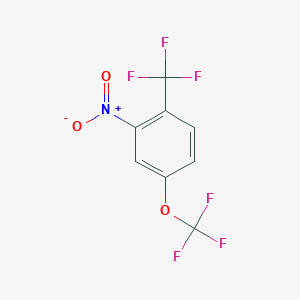

2-Nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene

Descripción

Propiedades

IUPAC Name |

2-nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO3/c9-7(10,11)5-2-1-4(18-8(12,13)14)3-6(5)15(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVPHUHCTRNEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 4-Trifluoromethoxybenzene Intermediates

A key intermediate is 4-trifluoromethoxybenzene, prepared by fluorination of chlorinated precursors. The process involves:

Chlorination: Starting from benzaldehyde or methoxybenzene derivatives, chlorination is performed using chlorine gas or chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide in the presence of catalysts like phosphorus trichloride or azobisisobutyronitrile derivatives. Solvents used include benzotrifluoride or chlorobenzenes. Reaction temperatures range from ambient to about 100°C, and reaction times vary from 1 to 12 hours depending on scale and conditions.

Fluorination: The chlorinated intermediates are treated with anhydrous hydrogen fluoride at temperatures between 50°C and 120°C (commonly 60–100°C) for 4–9 hours to substitute chlorine atoms with trifluoromethoxy groups. This step yields trifluoromethoxybenzene derivatives with high efficiency.

Isolation: The product is isolated by quenching into ice-cold water, followed by organic solvent extraction (e.g., dichloromethane), drying over sodium sulfate, and solvent evaporation.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is often introduced via substitution reactions on appropriately substituted aromatic rings:

For example, 3-nitro-4-chlorobenzotrifluoride can be converted to 2-nitro-4-trifluoromethylbenzonitrile using cyanide sources (sodium cyanide or cuprous cyanide) in the presence of catalysts such as cuprous bromide and ionic liquids (e.g., methylimidazole derivatives) in N-methyl pyrrolidone solvent under nitrogen atmosphere. Reaction temperatures are maintained at 185–195°C for 5–9 hours, achieving transformation efficiencies above 96% and selectivities near 95%.

This method allows for high purity products (over 99% by gas chromatography after rectification).

Nitration of Trifluoromethoxybenzene Derivatives

Nitration to introduce the nitro group is performed under controlled acidic conditions:

A nitration mixture of concentrated sulfuric acid and nitric acid is added to trifluoromethoxybenzene dissolved in dichloromethane at low temperatures (0–10°C). The mixture is stirred for 1 hour at low temperature, then warmed to 30°C for an additional hour.

The reaction favors para-substitution, producing predominantly the para-nitro isomer (~90%) with minor ortho isomers.

After reaction completion, the mixture is quenched in ice water, and the organic layer is separated, dried, and evaporated to isolate 1-nitro-4-trifluoromethoxybenzene.

Final Functionalization to 2-Nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene

The nitro-trifluoromethoxybenzene intermediate can be further functionalized, for example, by catalytic hydrogenation or substitution reactions to introduce or modify trifluoromethyl groups, depending on the target substitution pattern.

Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere in methanol at room temperature is used to reduce nitro groups or modify substituents.

| Step | Reagents/Conditions | Temperature | Time | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Chlorination | Chlorine, PCl3 or AIBN catalyst | 25–100°C | 1–12 hours | Benzotrifluoride, chlorobenzenes | Catalyst choice affects yield |

| Fluorination | Anhydrous HF | 50–120°C (60–100°C) | 4–9 hours | — | Requires careful handling of HF |

| Nitration | HNO3 + H2SO4 | 0–10°C (addition), 30°C (reaction) | 2 hours total | Dichloromethane | Para isomer favored (~90%) |

| Cyanation (Trifluoromethyl introduction) | 3-nitro-4-chlorobenzotrifluoride, NaCN or CuCN, CuBr, ionic liquid | 185–195°C | 5–9 hours | N-methyl pyrrolidone | High conversion and selectivity |

| Catalytic hydrogenation | Pd/C, H2 | Room temperature | 1 hour | Methanol | Used for further functionalization |

The chlorination and fluorination steps are critical for obtaining high-purity trifluoromethoxy intermediates. The use of safer solvents like benzotrifluoride instead of ozone-depleting carbon tetrachloride is preferred.

Nitration under controlled low temperatures ensures high para-selectivity, which is essential for the desired substitution pattern.

The cyanation step employing ionic liquids as catalysts improves reaction efficiency and reduces costs compared to traditional methods.

Catalytic hydrogenation under mild conditions allows selective modification without degrading sensitive trifluoromethoxy groups.

The overall synthetic route balances reaction efficiency, selectivity, and environmental considerations.

The preparation of this compound involves a multi-step process integrating halogenation, fluorination, nitration, and substitution reactions. Recent advances include the use of ionic liquid catalysts and safer solvents, enhancing yield and selectivity. Controlled reaction conditions, especially temperature and solvent choice, are critical for optimizing the synthesis. The methods described provide a robust framework for producing this compound at laboratory and potentially industrial scales.

Análisis De Reacciones Químicas

2-Nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene is explored for its potential as a pharmaceutical intermediate. The trifluoromethyl and trifluoromethoxy groups enhance lipophilicity and metabolic stability, making this compound a candidate for drug development targeting various diseases, including cancer and inflammatory disorders.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. A study demonstrated that fluorinated benzene derivatives showed enhanced activity against breast cancer cells, suggesting that 2-nitro derivatives could be further investigated for anticancer properties .

Agrochemicals

The compound is also evaluated for its application in agrochemicals as a potential herbicide or pesticide. Its unique electronic properties impart selectivity towards certain biological targets in pests while minimizing toxicity to non-target organisms.

Case Study: Herbicide Efficacy

In agricultural trials, related compounds have shown effective weed control with minimal environmental impact. The trifluoro groups contribute to the herbicidal activity by disrupting metabolic pathways in target plants .

Material Science

Due to its thermal stability and unique electronic properties, this compound is being investigated for use in advanced materials. It can serve as a building block for polymers or coatings that require specific chemical resistance or thermal properties.

Case Study: Polymer Development

In material science research, polymers synthesized from fluorinated monomers have demonstrated superior mechanical properties and chemical resistance compared to their non-fluorinated counterparts. This suggests that incorporating this compound could enhance the performance of such materials .

Environmental Studies

The environmental impact of fluorinated compounds is an area of growing concern. Studies are being conducted to assess the degradation pathways and ecological effects of this compound in various environments.

Case Study: Environmental Persistence

Research indicates that fluorinated compounds tend to be persistent in the environment due to their strong C-F bonds. Investigations into the biodegradability of this compound reveal insights into its potential accumulation in ecosystems and effects on wildlife .

Mecanismo De Acción

The mechanism by which 2-Nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene exerts its effects is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the trifluoromethoxy and trifluoromethyl groups influence the compound’s electronic properties. These groups can interact with various molecular targets, including enzymes and receptors, affecting their activity and function.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs and their substituent patterns are compared below:

Table 1: Structural Comparison of 2-Nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene and Analogs

Key Observations :

- Electron-withdrawing effects : The trifluoromethyl and nitro groups synergistically reduce electron density on the aromatic ring, enhancing stability toward electrophilic substitution but increasing susceptibility to nucleophilic attack .

- Steric and electronic differences: The trifluoromethoxy group (-OCF₃) in the target compound offers greater steric bulk and electronegativity compared to methyl (-CH₃) or hydroxyl (-OH) groups in analogs like 4-Methyl-2-nitro-1-(trifluoromethyl)benzene or 2-nitro-4-(trifluoromethyl)phenol (a degradation product from pesticide studies) .

Physicochemical and Functional Properties

Key Findings :

- Lipophilicity : The trifluoromethyl and trifluoromethoxy groups significantly increase LogP values, enhancing membrane permeability—a critical factor in agrochemical design .

- Thermal stability : Bis(trifluoromethyl) analogs (e.g., 2-Nitro-1,4-bis(trifluoromethyl)benzene) exhibit higher boiling points due to increased molecular symmetry and fluorine content .

Research and Industrial Relevance

- Agrochemicals: The compound’s resistance to microbial degradation (cf. 2-nitro-4-(trifluoromethyl)phenol in ) suggests utility as a stable herbicide or fungicide intermediate.

- Medicinal chemistry : Fluorinated analogs are prized for their metabolic stability and target affinity, though the target compound’s nitro group may limit direct pharmaceutical use due to toxicity concerns .

- Synthetic challenges : Regioselective nitration of trifluoromethyl/trifluoromethoxy-substituted benzenes remains a hurdle, as seen in the synthesis of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene .

Actividad Biológica

2-Nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene, also known as 1-Nitro-4-trifluoromethoxy-2-trifluoromethyl-benzene, is a compound of significant interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, highlighting its synthesis, chemical properties, and relevant research findings.

- Molecular Formula : C8H3F6NO3

- Molecular Weight : 275.1 g/mol

- CAS Number : 409114-47-2

- Structure : The compound features a nitro group and trifluoromethoxy and trifluoromethyl substituents on a benzene ring, which contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound involves several steps, including the nitration of trifluoromethoxybenzene derivatives. A typical synthesis pathway includes:

- Nitration Reaction : The compound can be synthesized by reacting 4-trifluoromethoxybenzene with a nitrating agent (e.g., nitric acid) under controlled conditions.

- Isolation and Purification : The product is isolated using standard extraction techniques and purified through recrystallization or chromatography methods.

Antimicrobial Properties

Studies have indicated that compounds with trifluoromethyl and trifluoromethoxy groups exhibit notable antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar properties.

Anti-inflammatory Activity

Compounds with similar structures have also been evaluated for their anti-inflammatory properties. For example, studies on thienobenzo/naphtho-triazoles suggest that structural modifications can enhance anti-inflammatory effects without directly inhibiting cholinesterases . This relationship between structure and biological activity may extend to this compound.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological implications of fluorinated compounds:

- Study on Fluorinated Compounds : A comprehensive review discussed the impact of organofluorine compounds on human health and the environment, noting their potential toxicity and biological effects .

- Cholinesterase Inhibition Studies : Research has shown that modifications to aromatic systems can lead to enhanced inhibitory effects against cholinesterases. For instance, specific substitutions have been linked to improved binding affinity in molecular docking studies .

Data Table: Biological Activity Comparison

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | TBD | TBD |

| Thienobenzo-triazole Compound A | 503.8 | Cholinesterase Inhibitor |

| Thienobenzo-triazole Compound B | TBD | Anti-inflammatory |

Q & A

Q. What are the optimal synthetic routes for 2-nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene in academic laboratories?

The compound is typically synthesized via nitration of a precursor like 4-(trifluoromethoxy)-1-(trifluoromethyl)benzene. Key steps include:

- Nitration : Use concentrated HNO₃ and H₂SO₄ under controlled low temperatures (0–5°C) to prevent over-nitration or decomposition .

- Purification : Recrystallization in ethanol or chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product with >95% purity .

- Safety : Ensure fume hood use and PPE (gloves, goggles) due to corrosive reagents and potential nitro group toxicity .

Q. How do the electron-withdrawing groups (nitro, trifluoromethoxy, trifluoromethyl) influence reactivity?

- Nitro (-NO₂) : Strongly deactivates the benzene ring, directing electrophilic substitution to the meta position relative to itself.

- Trifluoromethoxy (-OCF₃) : Electron-withdrawing via inductive effects, further deactivating the ring and influencing regioselectivity in reactions like halogenation or coupling .

- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability, making the compound useful in medicinal chemistry studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during electrophilic substitution reactions?

Conflicting results often arise from competing directing effects of substituents. For example:

- Case Study : Nitration of this compound may yield unexpected isomers if reaction temperatures exceed 10°C, favoring kinetic vs. thermodynamic control .

- Methodological Solution : Use computational modeling (DFT calculations) to predict substituent effects or employ low-temperature kinetic trapping to isolate intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- ¹⁹F NMR : Critical for identifying trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, with distinct chemical shifts at ~-55 to -60 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (C₈H₃F₆NO₃) and detects isotopic patterns from bromine or iodine in derivatives .

- X-ray Crystallography : Resolves ambiguity in regiochemistry for crystalline derivatives, especially when synthetic routes yield positional isomers .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining purity?

- Flow Chemistry : Continuous flow reactors improve heat dissipation and reproducibility for nitration steps, reducing side products .

- In-line Analytics : Use PAT (Process Analytical Technology) like FTIR to monitor reaction progress and adjust conditions dynamically .

- Purification Optimization : Replace column chromatography with fractional crystallization for cost-effective large-scale purification .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in biological activity data across studies?

- Source Analysis : Verify substituent positions (e.g., ortho vs. para nitro groups) and purity (>98% by HPLC) to rule out structural misassignment .

- Biological Replicates : Use standardized assays (e.g., enzyme inhibition IC₅₀) across multiple cell lines to confirm activity trends .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., 2-chloro-1-fluoro-4-(trifluoromethoxy)benzene) to identify substituent-activity relationships .

Q. What strategies validate the stability of this compound under experimental conditions?

- Accelerated Stability Studies : Expose the compound to heat (40°C), light, and humidity for 14 days, then analyze degradation via LC-MS .

- Radiolabeling : Track stability in biological matrices using ¹⁴C-labeled derivatives .

- Computational Prediction : Apply QSAR models to predict hydrolytic or oxidative degradation pathways .

Experimental Design Considerations

Q. How can researchers optimize reaction conditions for introducing new functional groups?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for SNAr reactions or non-polar solvents (toluene) for Friedel-Crafts alkylation .

- Catalyst Selection : Use Pd/Cu systems for cross-coupling reactions or Lewis acids (AlCl₃) for electrophilic substitutions .

- DOE (Design of Experiments) : Apply factorial design to optimize temperature, stoichiometry, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.